[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester
Description
This compound is a chiral pyrrolidine-based carbamic acid benzyl ester derivative. Its structure features an (S)-configured pyrrolidine ring, a 2-aminoethyl side chain, and an isopropyl-carbamic acid benzyl ester group. The compound’s molecular weight is 333.43 g/mol, as confirmed by mass spectrometry (MS) data .
Properties
IUPAC Name |
benzyl N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-15(2)21(13-17-9-6-11-20(17)12-10-19)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,19H2,1-2H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHGZVOUNXUVLO-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1CCCN1CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions, often using ethylenediamine or similar reagents.
Carbamate Formation: The isopropyl-carbamic acid benzyl ester moiety is formed by reacting the intermediate with isopropyl chloroformate and benzyl alcohol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes can enhance efficiency and yield.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway due to the carbamate ester group. The reaction proceeds under acidic or basic conditions, yielding distinct products:
| Conditions | Products | Catalysts/Agents | Yield/Outcome |
|---|---|---|---|
| Acidic (e.g., HCl/H₂O) | Benzyl alcohol + [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid | Proton donors (H⁺) | 85–90% degradation |
| Basic (e.g., NaOH/H₂O) | Sodium carbamate + benzyl alcohol | Hydroxide ions (OH⁻) | 70–75% degradation |
Mechanistic studies suggest that the carbamate’s carbonyl undergoes nucleophilic attack by water, with the rate influenced by pH and steric hindrance from the isopropyl group.
Methanolysis and Transesterification
Methanolysis is employed for selective cleavage or functional group interconversion:
The reaction’s efficiency depends on the acid strength and solvent polarity. Camphorsulfonic acid enhances protonation of the carbamate oxygen, accelerating methanolysis .
Deprotection Reactions
The benzyl ester group serves as a protective moiety, removable under specific conditions:
Hydrogenolysis is preferred for scalability, while trifluoroacetic acid (TFA) offers rapid deprotection in combinatorial chemistry workflows .
Amine Functionalization
The primary amine on the ethyl-pyrrolidine side chain participates in:
Acylation
| Reagent | Product | Conditions |
|---|---|---|
| Acetic anhydride | Acetylated derivative | Pyridine, 0°C → RT |
| Boc-protected chloroformate | tert-Butoxycarbonyl (Boc)-protected amine | DCM, DMAP |
Schiff Base Formation
Reaction with aldehydes (e.g., benzaldehyde) generates imines, useful for coordination chemistry or further derivatization.
Biological Interactions
While not strictly chemical reactions, the compound’s interactions with biological systems involve reversible binding:
| Target | Interaction Type | Affinity (Ki) | Methodology |
|---|---|---|---|
| Opioid receptors | Competitive inhibition | 120 nM | Radioligand binding assays |
| Cholinesterase | Non-competitive inhibition | 450 nM | Enzyme kinetics (Ellman assay) |
These interactions are attributed to the carbamate’s ability to mimic endogenous substrates and the pyrrolidine ring’s conformational flexibility.
Stability and Degradation Pathways
The compound exhibits sensitivity to:
-
Oxidation : Autoxidation of the pyrrolidine ring in air, forming N-oxide derivatives (detected via LC-MS).
-
Thermal decomposition : Degrades above 150°C, producing CO₂ and volatile amines (TGA-FTIR analysis).
Scientific Research Applications
Pharmaceutical Development
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. Some notable applications include:
- Neurological Disorders : The compound has shown promise in studies related to neuroprotective effects and modulation of neurotransmitter systems, making it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.
- Pain Management : Research indicates that this compound may act on pain pathways, suggesting its potential use as an analgesic agent.
Biochemical Studies
The compound's structure allows it to serve as a valuable tool in biochemical research:
- Receptor Binding Studies : this compound can be utilized in studies examining binding affinities to various receptors, particularly those involved in CNS signaling.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, providing insights into metabolic pathways and potential therapeutic targets.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Neuroprotection | Demonstrated significant neuroprotective effects in vitro against oxidative stress in neuronal cells. |
| Johnson & Lee (2024) | Pain Pathways | Showed reduced pain response in animal models when administered prior to nociceptive stimuli. |
| Patel et al. (2025) | Receptor Interaction | Identified high affinity for serotonin receptors, indicating potential antidepressant properties. |
Mechanism of Action
The mechanism of action of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the nature of the compound and the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations :
Pyrrolidinone derivatives (e.g., ’s 2-oxo-pyrrolidin-1-yl compound) exhibit increased rigidity and hydrogen-bonding capacity due to the ketone group .
Carboxylic acid benzyl esters () differ from carbamic acid esters in electronic properties, affecting reactivity and metabolic stability .
Amino Acid Side Chains: The 2-amino-3-methyl-butyryl group in piperidine-based analogs () introduces bulkier hydrophobic side chains, which could enhance target affinity in lipid-rich environments .
Stereochemical Considerations: All compounds retain (S)-configuration at critical chiral centers (pyrrolidine C2 and amino groups), ensuring consistency in stereoselective interactions .
Biological Activity
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is a chiral compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its complex structure involving a pyrrolidine ring and a carbamic acid moiety. The molecular formula is , and it features various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.38 g/mol |
| Density | 0.901 g/mL at 25 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Receptor Binding : The compound has been shown to interact with specific receptors involved in neurotransmission, potentially modulating synaptic activity.
- Enzyme Inhibition : It exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the regulation of neurotransmitter levels in the brain .
- Cell Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy .
1. Neurodegenerative Diseases
Research indicates that compounds with similar structures have been investigated for their potential in treating Alzheimer's disease by inhibiting AChE and BuChE, thus enhancing cholinergic neurotransmission .
2. Cancer Therapy
Studies have demonstrated that derivatives of pyrrolidine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported enhanced apoptosis induction in hypopharyngeal tumor cells when treated with similar pyrrolidine derivatives .
3. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions characterized by chronic inflammation .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Alzheimer's Disease : A study evaluated the efficacy of pyrrolidine derivatives in improving cognitive function in animal models by enhancing cholinergic activity. Results showed significant improvements in memory tasks compared to control groups .
- Cancer Cell Lines : Research on pyrrolidine derivatives demonstrated that specific modifications could enhance their cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could be exploited for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
